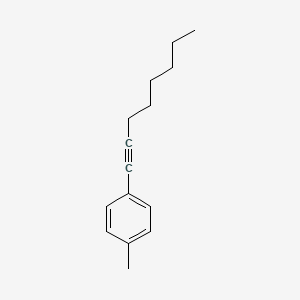
Benzene, 1-methyl-4-(1-octynyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1-methyl-4-(1-octynyl)-: is an organic compound with the molecular formula C15H20 . It is a derivative of benzene, where a methyl group and an octynyl group are attached to the benzene ring. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-methyl-4-(1-octynyl)- typically involves the alkylation of toluene (methylbenzene) with an octynyl halide under Friedel-Crafts alkylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The general reaction scheme is as follows: [ \text{C6H5CH3} + \text{C8H15X} \xrightarrow{\text{AlCl3}} \text{C6H4(CH3)(C8H15)} + \text{HX} ]
Industrial Production Methods: In an industrial setting, the production of Benzene, 1-methyl-4-(1-octynyl)- may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The use of advanced separation techniques such as distillation and chromatography is common to isolate and purify the compound.
化学反応の分析
Types of Reactions:
Oxidation: Benzene, 1-methyl-4-(1-octynyl)- can undergo oxidation reactions, particularly at the methyl and octynyl groups. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to form the corresponding alkane derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, where substituents such as nitro groups (NO2) or halogens (Cl, Br) can be introduced.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Nitration with HNO3 and H2SO4, halogenation with Cl2 or Br2 in the presence of a catalyst like FeCl3.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alkane derivatives.
Substitution: Nitrobenzene, halobenzene derivatives.
科学的研究の応用
Chemistry: Benzene, 1-methyl-4-(1-octynyl)- is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound can be used as a model to study the interactions of aromatic compounds with biological macromolecules such as proteins and DNA.
Industry: In the industrial sector, Benzene, 1-methyl-4-(1-octynyl)- is used in the production of specialty chemicals, including fragrances, dyes, and polymers.
作用機序
The mechanism of action of Benzene, 1-methyl-4-(1-octynyl)- involves its interaction with molecular targets through various pathways. The aromatic ring can participate in π-π stacking interactions, while the octynyl group can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets.
類似化合物との比較
- Benzene, 1-methyl-4-(1-pentynyl)-
- Benzene, 1-ethyl-4-methyl-
- Toluene (methylbenzene)
Uniqueness: Benzene, 1-methyl-4-(1-octynyl)- is unique due to the presence of the long octynyl chain, which imparts distinct physical and chemical properties. This makes it different from other benzene derivatives with shorter alkyl or alkenyl chains.
特性
CAS番号 |
197635-86-2 |
|---|---|
分子式 |
C15H20 |
分子量 |
200.32 g/mol |
IUPAC名 |
1-methyl-4-oct-1-ynylbenzene |
InChI |
InChI=1S/C15H20/c1-3-4-5-6-7-8-9-15-12-10-14(2)11-13-15/h10-13H,3-7H2,1-2H3 |
InChIキー |
JOZXAXXHNSRVSV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC#CC1=CC=C(C=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzo[b]selenophene-3-carbonitrile, 2-amino-4,5,6,7-tetrahydro-](/img/structure/B12569810.png)
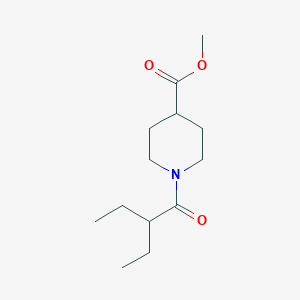
![5(4H)-Oxazolone, 2-(3-methoxyphenyl)-4-[(3-nitrophenyl)methylene]-](/img/structure/B12569826.png)
![4-{[2-(Dimethylamino)ethyl]sulfanyl}benzene-1,2-dicarbonitrile](/img/structure/B12569828.png)
![N-[3-(Cyclopenta-2,4-dien-1-yl)propyl]-4-methylbenzene-1-sulfonamide](/img/structure/B12569848.png)
![Dodecyl 4-chloro-3-[2-cyano(phenoxy)acetamido]benzoate](/img/structure/B12569868.png)
![1,4,4-Trimethyl-7-oxabicyclo[4.1.0]heptane-2,5-dione](/img/structure/B12569873.png)
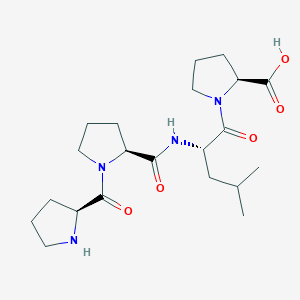
![N-[2-[(3,3-Diphenyl-2-propen-1-yl)amino]ethyl]-5-isoquinolinesulfonamide](/img/structure/B12569879.png)
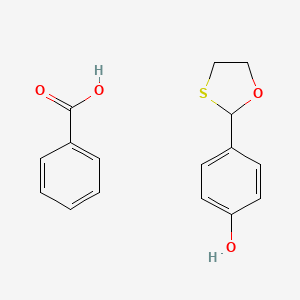
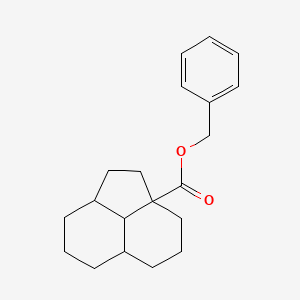

![3H-[1,2,4]Oxadiazolo[4,3-A]pyridine](/img/structure/B12569900.png)
![2-[(1,3-Benzothiazol-2-yl)oxy]-N-(4-fluorophenyl)-N-propylacetamide](/img/structure/B12569910.png)
